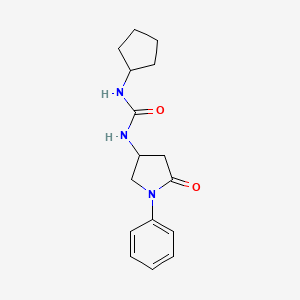

1-Cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

CAS No.: 894005-11-9

Cat. No.: VC5121982

Molecular Formula: C16H21N3O2

Molecular Weight: 287.363

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 894005-11-9 |

|---|---|

| Molecular Formula | C16H21N3O2 |

| Molecular Weight | 287.363 |

| IUPAC Name | 1-cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea |

| Standard InChI | InChI=1S/C16H21N3O2/c20-15-10-13(11-19(15)14-8-2-1-3-9-14)18-16(21)17-12-6-4-5-7-12/h1-3,8-9,12-13H,4-7,10-11H2,(H2,17,18,21) |

| Standard InChI Key | NHHQSTXXMOAYNN-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 |

Introduction

1-Cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a synthetic organic compound with the molecular formula and a molecular weight of 287.363 g/mol. Its structure features a cyclopentyl group attached to a urea backbone, linked to a 5-oxo-1-phenylpyrrolidine moiety. This compound is primarily used in research applications and is not intended for therapeutic or veterinary use.

Structural Features

The compound contains:

-

A cyclopentane ring contributing to its hydrophobic character.

-

A urea functional group (), which is significant in hydrogen bonding and biological interactions.

-

A pyrrolidine ring with a keto group at the 5-position, enhancing its reactivity.

-

A phenyl substituent, adding aromatic stability and potential π-stacking interactions.

Synthesis Pathways

While specific synthesis protocols for this compound were not available in the provided data, it likely involves:

-

The preparation of a substituted pyrrolidine intermediate.

-

Coupling with a cyclopentyl isocyanate or related urea precursor to form the final product.

Similar urea derivatives are synthesized through condensation reactions involving amines and isocyanates, often under mild conditions to preserve functional groups.

Potential Applications

Although no specific biological activity or application data for this compound was found, compounds with similar structures are widely studied for their roles in:

-

Medicinal Chemistry: Urea derivatives are known for their diverse pharmacological activities, including anticancer, antiviral, and enzyme inhibitory properties .

-

Chemical Biology: The compound may serve as a building block for designing molecules targeting specific protein-ligand interactions.

-

Material Science: Urea-based compounds are sometimes used in polymer chemistry or as intermediates in advanced material synthesis.

Related Studies

While direct studies on this compound were unavailable, research on structurally analogous ureas has revealed:

-

Antiproliferative Activity: Urea derivatives have shown significant cytotoxicity against cancer cell lines .

-

Antiviral Properties: Compounds containing cyclic moieties fused to urea backbones have been investigated for their antiviral potential .

-

Antioxidant Activity: Pyrrolidinone-containing compounds have demonstrated enhanced antioxidant properties compared to standard antioxidants like ascorbic acid .

Analytical Techniques

Key methods used to characterize such compounds include:

-

NMR Spectroscopy (¹H and ¹³C): For structural elucidation.

-

Mass Spectrometry (MS): To confirm molecular weight and fragmentation patterns.

-

X-ray Crystallography: For detailed three-dimensional structural analysis.

Limitations

1-Cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has limited publicly available data regarding its pharmacological activity or toxicity profile.

Future Directions

-

Biological Evaluation: Screening for antiproliferative, anti-inflammatory, or enzyme inhibitory activities.

-

Derivatization: Modifying the structure to enhance solubility, bioavailability, or target specificity.

-

Computational Studies: Docking simulations to predict binding affinity with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume